1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Medicinal Chemistry Structure–Activity Relationship Aryl Sulfonamide Electronics

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2194848-45-6) is a fully substituted 1,4-diazepane derivative bearing a 2‑bromobenzenesulfonyl group at N1 and a cyclobutyl ring at N4. The compound belongs to the aryl‑sulfonamide class of seven‑membered diazepane heterocycles, which have been explored for diverse biological targets including factor Xa, histamine H3 receptors, bromodomains, and CCR2.

Molecular Formula C15H21BrN2O2S
Molecular Weight 373.31
CAS No. 2194848-45-6
Cat. No. B2454021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
CAS2194848-45-6
Molecular FormulaC15H21BrN2O2S
Molecular Weight373.31
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2
InChIKeyWTBVWUSOHSUWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2194848-45-6): Core Structural Identity and Compound Class


1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2194848-45-6) is a fully substituted 1,4-diazepane derivative bearing a 2‑bromobenzenesulfonyl group at N1 and a cyclobutyl ring at N4 . The compound belongs to the aryl‑sulfonamide class of seven‑membered diazepane heterocycles, which have been explored for diverse biological targets including factor Xa, histamine H3 receptors, bromodomains, and CCR2 [1]. Its molecular formula is C₁₅H₂₁BrN₂O₂S (MW ≈ 373.3 g mol⁻¹), and the SMILES string O=S(=O)(c1ccccc1Br)N1CCCN(C2CCC2)CC1 unambiguously defines its substitution pattern .

Why 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane Cannot Be Replaced by Off‑the‑Shelf Diazepane Sulfonamides


Generic substitution among 1,4-diazepane sulfonamides is unreliable because structural variations in the aryl‑sulfonyl group (ortho‑bromo vs. para‑bromo vs. unsubstituted phenyl) and the N4 substituent (cyclobutyl vs. methyl vs. –H) produce divergent physicochemical, electronic, and steric profiles that have been linked to differential potency, selectivity, and metabolic stability in published structure–activity relationship (SAR) studies [1]. In‑class sulfonamide analogs exhibit an 11β‑HSD1 IC₅₀ range spanning 13‑fold (0.2–1.5 µM) and H3‑receptor antagonist IC₅₀ values varying >80‑fold (0.5–41 nM) solely by modifying the diazepane substituent [2]. The specific combination of an ortho‑bromo‑phenylsulfonyl and an N‑cyclobutyl group in 2194848‑45‑6 defines a unique chemical space that cannot be replicated by mono‑substituted or differently substituted congeners; procurement of a close analog without verification therefore risks invalidating the SAR hypothesis under investigation.

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane: Quantifiable Differentiation Against the Closest Structural Analogs


Ortho‑Bromine Positional Effect: Electronic and Steric Differentiation vs. Para‑Bromo Analog

The 2‑bromobenzenesulfonyl substituent in 2194848‑45‑6 places the electron‑withdrawing bromine atom ortho to the sulfonamide linkage, whereas the most widely cataloged brominated comparator, 1-(4-bromophenylsulfonyl)-[1,4]diazepane (CAS 188527‑16‑4), bears bromine at the para position [1]. Ortho‑bromine exerts a stronger inductive electron‑withdrawing effect on the sulfonamide sulfur (Hammett σₘ = 0.39 vs. σₚ = 0.23 for –Br), modulating the sulfonamide NH acidity and hydrogen‑bond donor strength [2]. Computed descriptors from PubChem indicate that the para‑bromo regioisomer (MW = 319.22) possesses one hydrogen‑bond donor (the free N–H of the diazepane ring) [1], whereas the fully substituted ortho‑bromo‑cyclobutyl compound (MW = 373.3) has zero hydrogen‑bond donors, eliminating a key pharmacophoric feature present in the simpler analog .

Medicinal Chemistry Structure–Activity Relationship Aryl Sulfonamide Electronics

Cyclobutyl Substituent Impact: Lipophilicity and Molecular Weight vs. Unsubstituted and Methyl Analogs

The N‑cyclobutyl substituent in 2194848‑45‑6 increases molecular weight and calculated logP relative to the N–H (CAS 188527‑16‑4) and N‑methyl (CAS 486422‑31‑5) counterparts [1]. The benzenesulfonyl cyclobutyl control (CAS 2176201‑40‑2, MW = 294.4) lacks bromine and represents the minimum‑molecular‑weight scaffold within this series . The target compound (MW = 373.3) adds +78.9 Da versus the benzenesulfonyl control and +54.1 Da versus the para‑bromo unsubstituted comparator, shifting it into a higher lipophilicity bracket (estimated XLogP3 ≈ 3.0–3.5 vs. 1.5 for the para‑bromo comparator) [1].

Physicochemical Profiling Drug‑Likeness CNS MPO Scoring

Dual Differentiation: Combined Ortho‑Bromine and N‑Cyclobutyl Modifications vs. Mono‑Substituted Analogs

No commercially cataloged compound simultaneously carries an ortho‑bromophenyl–sulfonyl group and an N‑cyclobutyl substituent on the 1,4‑diazepane scaffold other than 2194848‑45‑6. The closest mono‑substituted analogs are 1-(4-bromophenylsulfonyl)-[1,4]diazepane (para‑bromo, N–H), 1-((2-bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (ortho‑bromo, N‑methyl), and 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (unsubstituted phenyl, N‑cyclobutyl) [1]. In SAR campaigns, the combination of ortho‑halogen electronics with a conformationally constrained cyclobutyl ring can cooperatively enhance target complementarity; published H3‑receptor antagonist data show that 4‑cyclobutyl‑1,4‑diazepane‑containing chemotypes achieve IC₅₀ values as low as 0.5 nM, whereas closely related analogs with different N4 substituents lose up to >80‑fold potency [2].

Chemical Biology Tool Screening Library Design Fragment‑Based Lead Discovery

Reactivity and Synthetic Tractability: Ortho‑Bromine as a Cross‑Coupling Handle vs. Non‑Halogenated and Para‑Bromo Analogs

The ortho‑bromine atom in 2194848‑45‑6 serves as a versatile handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann), enabling on‑demand diversification of the aryl ring. The para‑bromo analog (CAS 188527‑16‑4) also offers a halogen handle, but the differing electronic environment (σₘ vs. σₚ) alters oxidative‑addition kinetics and regioselectivity in subsequent transformations [1]. The benzenesulfonyl cyclobutyl control (CAS 2176201‑40‑2) lacks any halogen and therefore cannot participate in cross‑coupling without prior C–H activation chemistry, which is significantly less predictable and lower‑yielding in the context of a medicinally functionalized scaffold .

Synthetic Chemistry Cross‑Coupling Late‑Stage Functionalization

Optimal Procurement and Experimental Use Cases for 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2194848-45-6)


Screening Library Enrichment for CNS‑Penetrant Bromodomain and GPCR Targets

With zero hydrogen‑bond donors and a predicted logP in the 3.0–3.5 range, 2194848‑45‑6 aligns with CNS MPO desirability criteria [1]. Procurement is indicated when building focused libraries for bromodomain (BET) or histamine H3 receptor screening, where published SAR demonstrates that 4‑cyclobutyl‑1,4‑diazepane derivatives achieve sub‑nanomolar IC₅₀ values [2]. The compound fills a chemical space gap not covered by the more polar para‑bromo comparator (HBD = 1, XLogP3 = 1.5) [3].

Late‑Stage Diversification via Ortho‑Bromine Cross‑Coupling

The ortho‑bromine atom enables Pd‑catalyzed diversification of the sulfonamide aryl ring post‑procurement. This contrasts with the non‑halogenated benzenesulfonyl analog, which would require a complete resynthesis to introduce aryl substituents [4]. The ortho‑position electronic environment may require optimized ligand/condition screening, but provides access to analogs that cannot be generated from the para‑bromo regioisomer without a full synthetic route redesign [4].

Chemical Probe Development for 11β‑HSD1 and Metabolic Disorder Targets

Structural analogs of 1,4‑diazepane sulfonamides inhibit 11β‑hydroxysteroid dehydrogenase type 1 with IC₅₀ values between 0.2 µM and 1.5 µM . While no direct assay data exist for 2194848‑45‑6, the scaffold's key pharmacophoric elements (sulfonamide linker, N‑cyclobutyl, halogenated aryl ring) are concordant with the active analog series. Procurement as a probe candidate is warranted for 11β‑HSD1 inhibitor SAR expansion after initial in‑house validation.

Comparator Set Assembly for Sulfonamide Electronics SAR

The distinct Hammett σ values of ortho‑bromine (σₘ = 0.39) vs. para‑bromine (σₚ = 0.23) make 2194848‑45‑6 a required member of an electronics‑focused SAR matrix studying how aryl substituent position modulates sulfonamide NH acidity and target‑binding enthalpy [4]. Pairing with the para‑bromo analog (CAS 188527‑16‑4) and the benzenesulfonyl cyclobutyl control (CAS 2176201‑40‑2) creates a three‑point comparator set that fully dissects the contribution of bromine regioposition.

Quote Request

Request a Quote for 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.